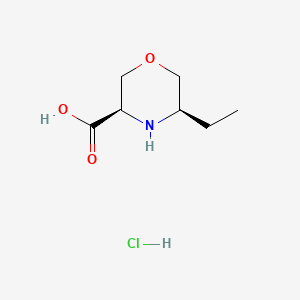
Methyl 3-ethyl-2-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-ethyl-2-methylbenzoate is an organic compound with the chemical formula C11H14O2. It is an ester derived from benzoic acid and is known for its unique chemical properties and applications in various fields of research and industry .
Métodos De Preparación
Methyl 3-ethyl-2-methylbenzoate can be synthesized through the esterification of 3-ethyl-2-methylbenzoic acid with methanol in the presence of an acidic catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired ester . Industrial production methods may involve continuous distillation or the use of solid acid catalysts to improve yield and efficiency .
Análisis De Reacciones Químicas
Methyl 3-ethyl-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, such as nitration to form nitro derivatives.
Common reagents used in these reactions include nitric acid for nitration and sodium borohydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Methyl 3-ethyl-2-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound in studies of ester hydrolysis and enzyme activity.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism by which Methyl 3-ethyl-2-methylbenzoate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may act as a substrate for esterases, leading to hydrolysis and the release of the corresponding acid and alcohol. These interactions can influence various biochemical pathways .
Comparación Con Compuestos Similares
Methyl 3-ethyl-2-methylbenzoate can be compared with other esters such as:
Methyl benzoate: Similar in structure but lacks the ethyl and methyl substituents on the aromatic ring.
Ethyl benzoate: Contains an ethyl group instead of a methyl group on the ester moiety.
Propyl benzoate: Has a propyl group instead of a methyl group on the ester moiety.
The unique substitution pattern in this compound imparts distinct chemical properties and reactivity, making it valuable for specific applications .
Propiedades
Fórmula molecular |
C11H14O2 |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
methyl 3-ethyl-2-methylbenzoate |
InChI |
InChI=1S/C11H14O2/c1-4-9-6-5-7-10(8(9)2)11(12)13-3/h5-7H,4H2,1-3H3 |
Clave InChI |
ANINDGXRPJOMES-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC=C1)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-methylacetamide](/img/structure/B13576417.png)

![tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate](/img/structure/B13576433.png)




![N-(6-aminohexyl)-2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]oxy-acetamide](/img/structure/B13576463.png)

![1-Methyl-3-[3-(methylamino)propyl]imidazolidin-2-onehydrochloride](/img/structure/B13576473.png)

![3-(azidomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B13576481.png)
